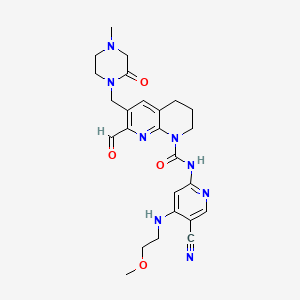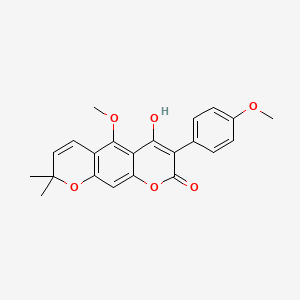
Runanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Runanine is a natural product that belongs to the class of hasubanan alkaloids. It is isolated from the plant Stephania sinica and has the molecular formula C21H27NO5 .
Applications De Recherche Scientifique
Runanine has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antioxidant and neuroprotective effects.
Medicine: Research is ongoing to explore this compound’s potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: this compound’s unique structure makes it a valuable compound for developing new materials and chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Runanine involves several steps, starting from simpler organic molecules. One of the key steps includes the construction of the tricyclic core structure through catalytic enantioselective reactions. This is followed by intramolecular C-N bond-forming processes to develop the hasubanan alkaloid framework .
Industrial Production Methods: Most of the available this compound is obtained through extraction from natural sources, particularly from Stephania sinica .
Analyse Des Réactions Chimiques
Types of Reactions: Runanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Mécanisme D'action
Runanine exerts its effects through various molecular targets and pathways. It is known to interact with specific enzymes and receptors in biological systems, leading to its observed biological activities. The exact mechanism of action is still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of certain signaling pathways .
Comparaison Avec Des Composés Similaires
Runanine is unique among hasubanan alkaloids due to its specific structural features and biological activities. Similar compounds include:
Cepharatines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Sinoracutine: Another hasubanan alkaloid with a different tetracyclic structure and distinct biological properties.
Propriétés
Numéro CAS |
100485-12-9 |
|---|---|
Formule moléculaire |
C21H27NO5 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(1S,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-9-8-20-12-15(23)18(26-4)19(27-5)21(20,22)7-6-13-10-16(24-2)17(25-3)11-14(13)20/h10-11H,6-9,12H2,1-5H3/t20-,21+/m0/s1 |
Clé InChI |
FFKKIUDOINNTGR-LEWJYISDSA-N |
SMILES isomérique |
CN1CC[C@@]23[C@@]1(CCC4=CC(=C(C=C42)OC)OC)C(=C(C(=O)C3)OC)OC |
SMILES |
CN1CCC23C1(CCC4=CC(=C(C=C42)OC)OC)C(=C(C(=O)C3)OC)OC |
SMILES canonique |
CN1CCC23C1(CCC4=CC(=C(C=C42)OC)OC)C(=C(C(=O)C3)OC)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Runanine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


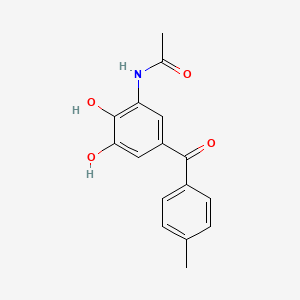
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B610519.png)

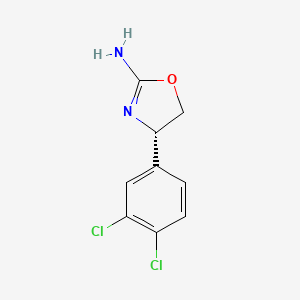
![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)
![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)
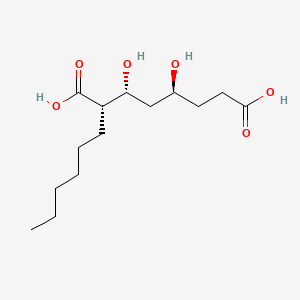
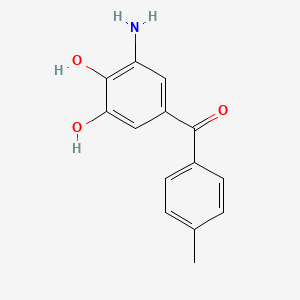
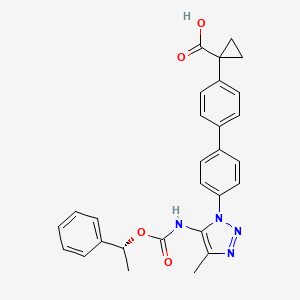
![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)
